4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol
Description
4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is a chemical compound with the molecular formula C15H15BrFNO and a molecular weight of 324.19 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
4-bromo-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCKCYVZRRLNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol typically involves the bromination of phenol followed by further functionalization. The bromination process can be carried out by adding bromine to a phenolic carbon disulfide solution at temperatures below 5°C, followed by stirring for two hours . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol can be compared with other similar compounds, such as:
4-Bromo-2-fluorophenol: This compound is used as a starting material for the synthesis of other complex molecules.
1-Bromo-4-fluorobenzene: This compound is used in various organic synthesis reactions.
4-Bromophenol: This compound is used in cross-coupling reactions and other chemical transformations.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by diverse sources, including case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H11BrFNO
- Molecular Weight : 296.14 g/mol
The biological activity of this compound is primarily attributed to its structural components, including the bromine atom and the fluorophenyl group. These elements enhance its reactivity and interaction with biological targets, potentially modulating various physiological pathways.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have shown enhanced antibacterial activity against various pathogens.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of related compounds, revealing that those with a bromo or fluoro substitution exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli . Table 1 summarizes the MIC values for related compounds:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 4-Bromo Compound A | 0.0195 | E. coli |
| 4-Fluoro Compound B | 0.0048 | Bacillus mycoides |
| 4-Bromo-2-{[1-(4-fluorophenyl)ethyl]} | TBD | TBD |
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. For example, modifications to similar phenolic compounds have shown promising results in inhibiting cell proliferation in cancer cell lines such as HeLa cells.
Research Findings
A study focused on structurally related phenolic compounds indicated that certain derivatives retained antiproliferative activity when tested against HeLa cells . The structural modifications that included bromine and fluorine atoms were crucial in enhancing their biological potency.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Potential effectiveness against fungal strains like Candida albicans.
- Anticancer Activity : Inhibitory effects on cancer cell proliferation.
Q & A
Q. Methodological Fixes :
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across multiple replicates.
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain selectivity differences .
Advanced: What crystallographic data exist for related compounds, and how can they inform structural analysis?
Answer:
Crystallographic studies of analogs (e.g., 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol) reveal:
- Planarity : The imine group and aromatic rings often lie in a single plane, enhancing conjugation.
- Halogen Bonding : Br···O/N interactions (3.0–3.5 Å) stabilize crystal packing.
- Hydrogen Bonding : Phenolic -OH forms intermolecular bonds with adjacent molecules (e.g., O-H···N distances ~2.7 Å).
These data guide refinement of unit cell parameters and space group assignments for the target compound .
Advanced: How can environmental degradation pathways be experimentally validated for this compound?
Answer:
Follow ISO 14507 protocols:
- Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions; monitor degradation via HPLC-MS.
- Hydrolysis : Test stability at pH 3, 7, and 9; track bromine release via ion chromatography.
- Biodegradation : Use OECD 301D assays with activated sludge; quantify metabolites (e.g., debrominated products).
Long-term studies (e.g., 28-day soil microcosms) assess persistence. Structural analogs suggest halogen substituents slow degradation .
Advanced: What strategies elucidate the mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies : Measure Vmax/Km changes under varying substrate/inhibitor concentrations to identify competitive/non-competitive inhibition.
- Docking Simulations : Use AutoDock Vina to predict binding poses in active sites (e.g., COX-2 or P450 enzymes).
- Site-Directed Mutagenesis : Modify suspected binding residues (e.g., Ser530 in COX-2) and compare inhibition efficacy .
Advanced: How can computational modeling predict physicochemical properties relevant to drug design?
Answer:
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity. Substituents like Br and F increase LogP (predicted ~3.5).
- pKa Prediction : SPARC or MarvinSuite models suggest phenolic -OH pKa ~9–10.
- Solubility : COSMO-RS simulations correlate with experimental shake-flask data.
Validated against PubChem datasets for analogous structures .
Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?
Answer:
- Electron-Withdrawing Effects : Fluorine increases electronegativity, enhancing hydrogen bonding; bromine adds steric bulk.
- Meta vs. Para Halogens : Para-substituted analogs show higher receptor affinity in docking studies.
- Methyl vs. Ethyl Amines : Ethyl groups improve membrane permeability (e.g., Caco-2 permeability assays).
Quantitative SAR (QSAR) models using Hammett constants (σ) correlate substituent effects with IC₅₀ values .
Advanced: What experimental designs assess stability under physiological or extreme conditions?
Answer:
- Thermal Stability : TGA/DSC analysis (10°C/min, N₂ atmosphere) detects decomposition temperatures.
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8); monitor via UV-Vis.
- Oxidative Stress : Expose to H₂O₂ or Fe²⁺/ascorbate systems; quantify degradation products via LC-MS.
Analog studies indicate methoxy groups enhance thermal stability, while phenolic -OH increases oxidative susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
